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Compound of Interest

Compound Name: Cefatrizine propylene glycol

Cat. No.: B15129845

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic methods used for the
characterization of Cefatrizine Propylene Glycol. Cefatrizine Propylene Glycol is a
semisynthetic, first-generation cephalosporin antibiotic formulated with propylene glycol to
enhance its stability and bioavailability.[1] Accurate and robust analytical methods are crucial
for its quality control, formulation development, and pharmacokinetic studies. This document
outlines the principles and experimental protocols for the analysis of Cefatrizine Propylene
Glycol using Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear
Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

Cefatrizine Propylene Glycol is a mixture of (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)-
acetyllamino]-8-oxo-3-[[(1H-1,2,3-triazol-4-yl)sulfanyl]- methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-
ene-2-carboxylic acid and propane-1,2-diol in approximately a 1:1 molecular proportion.[2]

Table 1: Physicochemical Properties of Cefatrizine Propylene Glycol
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Property Value Reference(s)
Molecular Formula C1sH18N6OsS2 - C3HsO2 [3]
Molecular Weight 538.6 g/mol [4]
White or almost white, very
Appearance ] [2]
hygroscopic powder
Slightly soluble in water;
Solubility practically insoluble in ethanol [2]

(96%) and methylene chloride.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of Cefatrizine Propylene
Glycol, primarily by measuring the absorbance of its solutions. The chromophores within the
Cefatrizine molecule, particularly the cephalosporin nucleus and the phenylglycyl side chain,

exhibit characteristic absorption in the UV region.

Quantitative Data

The maximum absorption wavelength (Amax) of cephalosporins can be influenced by the
solvent and pH. For quantitative analysis, it is crucial to perform measurements under

controlled conditions.

Table 2: UV-Vis Spectroscopic Data for Cephalosporins
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Compound/Me Solvent/Reage Linear Range
Amax (nm) Reference(s)

thod nt (ng/mL)
Cefazolin

. Water 271 - [5]
Sodium
Cefazolin Phosphate Buffer

) 271 - [5]
Sodium (pH 6 and 8)
Cefazolin

] Methanol 273 - [5]
Sodium
Cefazolin . ]

_ Acidic Medium 267 - [5]
Sodium
Cefazolin

. Basic Medium 285 - [5]
Sodium
Cefuroxime

) 0.1 N HCI 281 -
Axetil

] Reaction with
Cephalexin - - [6]
Fe(ll1)
Ceftriaxone,
] Prussian Blue
Cefotaxime, ) 700 2-20
) Reaction
Cefuroxime
Cephalosporins
LC-UV 260 0.5-20 [7]

(general)

Note: Specific Amax for Cefatrizine Propylene Glycol in a simple solvent system was not

explicitly found in the search results. The data presented is for structurally similar

cephalosporins and common analytical methods.

Experimental Protocol: UV-Vis Spectrophotometry

This protocol describes a general method for the quantitative determination of Cefatrizine

Propylene Glycol in a drug substance.
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Objective: To determine the concentration of Cefatrizine Propylene Glycol in a sample using
UV-Vis spectrophotometry.

Materials:

o Cefatrizine Propylene Glycol reference standard

o Sample of Cefatrizine Propylene Glycol

» Purified water or a suitable buffer solution (e.g., phosphate buffer pH 7.0)

e Volumetric flasks (10 mL, 100 mL)

e Pipettes

o UV-Vis Spectrophotometer with 1 cm quartz cells

Procedure:

e Preparation of Standard Stock Solution: Accurately weigh about 100 mg of Cefatrizine
Propylene Glycol reference standard and transfer it to a 100 mL volumetric flask. Dissolve
in and dilute to volume with the chosen solvent. This yields a stock solution of approximately
1000 pg/mL.

o Preparation of Working Standard Solutions: Prepare a series of dilutions from the stock
solution to create standards within the expected linear range (e.g., 5, 10, 15, 20, 25 pg/mL).

o Preparation of Sample Solution: Accurately weigh a quantity of the Cefatrizine Propylene
Glycol sample equivalent to about 100 mg of Cefatrizine and prepare a solution in the same
manner as the standard stock solution. Dilute this solution to fall within the concentration
range of the calibration curve.

e Spectrophotometric Measurement:

o Set the spectrophotometer to scan the UV range (e.g., 200-400 nm) to determine the
Amax using one of the standard solutions.

o Set the instrument to the determined Amax.
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o Use the solvent as a blank to zero the instrument.

o Measure the absorbance of each standard solution and the sample solution.

o Data Analysis:

o Construct a calibration curve by plotting the absorbance of the standard solutions versus
their concentrations.

o Determine the concentration of the sample solution from the calibration curve using its
absorbance.

o Calculate the percentage purity of the Cefatrizine Propylene Glycol in the sample.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for the identification of Cefatrizine Propylene
Glycol by comparing its spectrum with that of a reference standard. The IR spectrum provides
a unigue "molecular fingerprint" based on the vibrational frequencies of the functional groups
present in the molecule.

Quantitative Data

Specific peak assignments for Cefatrizine Propylene Glycol are not readily available in the
literature. However, characteristic absorption bands for the functional groups present can be
predicted.

Table 3: Predicted IR Absorption Bands for Cefatrizine Propylene Glycol
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Wavenumber (cm~?) Functional Group Vibrational Mode

O-H (Propylene Glycaoal, )
3550 - 3200 (broad) _ _ Stretching
Phenol, Carboxylic Acid)

3500 - 3300 N-H (Amine, Amide) Stretching
3100 - 3010 C-H (Aromatic, Alkene) Stretching
2950 - 2850 C-H (Alkyl) Stretching
~1760 C=0 (B-lactam) Stretching
1780 - 1710 C=0 (Carboxylic Acid) Stretching
1690 - 1630 C=0 (Amide) Stretching
1700 - 1500 C=C (Aromatic) Bending

C-O (Secondary Alcohol - )
1231 Stretching
Propylene Glycol)

C-O (Primary Alcohol - )
1136 Stretching
Propylene Glycol)

Experimental Protocol: Attenuated Total Reflectance
Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

This non-destructive technique is suitable for the rapid analysis of powdered samples.
Objective: To obtain an infrared spectrum of Cefatrizine Propylene Glycol for identification.

Materials:

Cefatrizine Propylene Glycol sample (powder)

Cefatrizine Propylene Glycol reference standard (powder)

ATR-FTIR Spectrometer

Spatula
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» Ethanol or isopropanol for cleaning
Procedure:

o Background Spectrum: Ensure the ATR crystal is clean by wiping it with a soft cloth
dampened with ethanol or isopropanol and allowing it to dry completely. Record a
background spectrum.

o Sample Analysis:

o Place a small amount of the Cefatrizine Propylene Glycol sample powder onto the ATR
crystal, ensuring complete coverage of the crystal surface.

o Apply pressure using the instrument's pressure clamp to ensure good contact between the
sample and the crystal.

o Record the FTIR spectrum, typically in the range of 4000-400 cm~1.

o Reference Standard Analysis: Repeat step 2 with the Cefatrizine Propylene Glycol
reference standard.

o Data Analysis: Compare the spectrum of the sample with that of the reference standard. The
positions and relative intensities of the absorption bands should be concordant.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of Cefatrizine Propylene
Glycol. Both *H and *3C NMR provide detailed information about the chemical environment of
the hydrogen and carbon atoms in the molecule.

Quantitative Data

Detailed, assigned H and 3C NMR data for Cefatrizine Propylene Glycol is not readily
available in the public domain. The following tables provide expected chemical shift ranges for
the key structural motifs.

Table 4: Predicted *H NMR Chemical Shift Ranges for Cefatrizine in a suitable deuterated
solvent (e.g., DMSO-ds)
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Expected Chemical Shift

Protons Multiplicity
(3, ppm)
Aromatic-H (p-hydroxyphenyl) 6.5-7.5 d
Triazole-H 7.5-85 S
Amide N-H 8.0-9.5 d
o-H (amino acid side chain) ~5.5 d
H-6 (B-lactam) 5.0-5.5 dd
H-7 (B-lactam) 55-6.0 dd
CHz2-S (exocyclic) 35-45 ABq
CHz (B-lactam) 3.0-38 ABq
Propylene Glycol CHs ~1.0 d
Propylene Glycol CH ~3.7 m
Propylene Glycol CH:z 3.2-35 m

Table 5: Predicted 3C NMR Chemical Shift Ranges for Cefatrizine in a suitable deuterated

solvent (e.g., DMSO-de)
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Carbon Expected Chemical Shift (d, ppm)
C=0 (B-lactam) 165 - 175
C=0 (Amide) 170 - 180
C=0 (Carboxylic Acid) 160 - 170
Aromatic C (p-hydroxyphenyl) 115-160
Triazole C 120 - 150
C-2 (cephem) 120 - 130
C-3 (cephem) 130 - 140
C-4 (cephem) ~165

C-6 (B-lactam) ~60

C-7 (B-lactam) ~58

o-C (amino acid side chain) ~57
CH2-S (exocyclic) 25-35
CHz (B-lactam) ~28
Propylene Glycol CHs ~18
Propylene Glycol CH ~67
Propylene Glycol CH:2 ~65

Experimental Protocol: *H and **C NMR Spectroscopy

Obijective: To obtain high-resolution *H and *3C NMR spectra of Cefatrizine Propylene Glycol
for structural confirmation.

Materials:
o Cefatrizine Propylene Glycol sample

o Deuterated solvent (e.g., DMSO-ds)

© 2025 BenchChem. All rights reserved. 9/16 Tech Support


https://www.benchchem.com/product/b15129845?utm_src=pdf-body
https://www.benchchem.com/product/b15129845?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15129845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e NMR tubes (5 mm)
e Pipettes

» Vortex mixer
Procedure:

e Sample Preparation:

o

Accurately weigh approximately 10-20 mg of the Cefatrizine Propylene Glycol sample
for *H NMR (or 50-100 mg for 3C NMR) and place it in a clean, dry vial.

o

Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., DMSO-ds).

[¢]

Vortex the sample until it is fully dissolved. If necessary, gentle warming may be applied.

Transfer the solution to a 5 mm NMR tube.

[¢]

 NMR Data Acquisition:

(¢]

Insert the sample into the NMR spectrometer.

[¢]

Lock and shim the spectrometer on the deuterium signal of the solvent.

o

Acquire the *H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition
time, relaxation delay).

[¢]

Acquire the proton-decoupled 3C NMR spectrum.

» Data Processing and Analysis:

o

Process the raw data (FID) by applying Fourier transformation, phase correction, and
baseline correction.

(¢]

Reference the spectra using the residual solvent peak (e.g., DMSO at 2.50 ppm for *H and
39.52 ppm for 13C).

o

Integrate the signals in the *H NMR spectrum to determine the relative number of protons.
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o Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to
the respective protons and carbons in the molecule. 2D NMR techniques (e.g., COSY,
HSQC, HMBC) may be required for unambiguous assignment.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a
highly sensitive and selective technique for the identification and quantification of Cefatrizine.

Quantitative Data

Table 6: Mass Spectrometric Data for Cefatrizine

Parameter Value Reference(s)

o Positive Electrospray
lonization Mode o [8]
lonization (ESI+)

Precursor lon [M+H]* m/z 463.1 [8]
Product lon (Quantifier) m/z 307.1 [8]
Product lon (Qualifier) m/z 156.0 [8]

Note: The quantifier ion likely corresponds to the core cephalosporin structure after the loss of
the aminohydroxyphenylacetyl group, and the qualifier ion corresponds to the triazol-thiomethyl

side chain.[8]

Experimental Protocol: Liquid Chromatography-Tandem
Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the quantification of Cefatrizine in a given
matrix.

Objective: To identify and quantify Cefatrizine using LC-MS/MS.
Materials:

o Cefatrizine Propylene Glycol sample
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« Internal Standard (e.g., Cefadroxil)

o Acetonitrile (LC-MS grade)

e Formic acid (LC-MS grade)

o Water (LC-MS grade)

e LC-MS/MS system with an ESI source
e C18 analytical column

Procedure:

o Sample Preparation (Protein Precipitation for Biological Matrices):

[e]

To 100 pL of the sample (e.g., plasma), add 300 pL of ice-cold acetonitrile containing the
internal standard.

[e]

Vortex for 1 minute to precipitate proteins.

o

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

[¢]

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream
of nitrogen.

[¢]

Reconstitute the residue in the initial mobile phase.
e LC-MS/MS Analysis:
o Chromatographic Conditions:
= Column: C18 (e.g., 50 x 2.1 mm, 3.5 pym)
= Mobile Phase A: 0.1% Formic acid in water
» Mobile Phase B: 0.1% Formic acid in acetonitrile

» Flow Rate: 0.4 mL/min
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= Injection Volume: 5 pL

» A suitable gradient elution program should be developed to achieve good separation.

o Mass Spectrometric Conditions:
» |onization Mode: ESI Positive

= Monitor the Multiple Reaction Monitoring (MRM) transitions for Cefatrizine ([M+H]*
463.1 - 307.1 and 463.1 — 156.0) and the internal standard.

» Optimize instrument parameters such as collision energy and cone voltage.

e Data Analysis:
o Integrate the peak areas for the analyte and the internal standard.

o Construct a calibration curve by plotting the peak area ratio (analyte/internal standard)
against the concentration of the standards.

o Determine the concentration of Cefatrizine in the sample from the calibration curve.

Visualizations

The following diagrams illustrate key workflows in the spectroscopic characterization of
Cefatrizine Propylene Glycol.

Sample Preparation UV-Vis Analysis Data Processing

Click to download full resolution via product page

Caption: Workflow for quantitative analysis by UV-Vis Spectroscopy.
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Caption: Workflow for identification by ATR-FTIR Spectroscopy.
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Caption: Relationship between spectroscopic techniques and information obtained.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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